Superior UUI Episode Reduction: Fesoterodine 8 mg vs. Tolterodine ER 4 mg
In a head-to-head, placebo-controlled trial, fesoterodine 8 mg demonstrated superior efficacy in reducing urgency urinary incontinence (UUI) episodes compared to tolterodine extended-release (ER) 4 mg. The primary endpoint analysis showed a statistically significant difference in UUI reduction [1]. Furthermore, a significantly higher proportion of patients on fesoterodine achieved 'diary dry' status (reporting no UUI episodes) by week 12 [1].
| Evidence Dimension | Proportion of patients achieving 'diary dry' status at week 12 |
|---|---|
| Target Compound Data | 64% |
| Comparator Or Baseline | Tolterodine ER 4 mg: 57%; Placebo: 45% |
| Quantified Difference | Absolute increase of 7% over tolterodine ER (P = 0.015); 19% over placebo (P < 0.001) |
| Conditions | 12-week, double-blind, double-dummy, randomized clinical trial in patients with overactive bladder (OAB) reporting ≥8 voids and ≥1 UUI episode per 24h at baseline [1] |
Why This Matters
This data directly supports the selection of fesoterodine over tolterodine for patients requiring maximal reduction in incontinence episodes, a key clinical efficacy metric for procurement in a competitive therapeutic class.
- [1] Herschorn S, Swift S, Guan Z, Carlsson M, Morrow JD, Brodsky M, Gong J. Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: A head-to-head placebo-controlled trial. BJU Int. 2010 Jan;105(1):58-66. View Source
